molecular formula C28H31BrN2O2 B113412 (R)-Darifenacin Hydrobromide CAS No. 1092800-15-1

(R)-Darifenacin Hydrobromide

カタログ番号 B113412
CAS番号: 1092800-15-1
分子量: 507.5 g/mol
InChIキー: UQAVIASOPREUIT-UQIIZPHYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Darifenacin Hydrobromide (R-DH) is a muscarinic receptor antagonist that is used in the treatment of overactive bladder. It is a drug that has been approved by the United States Food and Drug Administration (FDA). R-DH is a quaternary ammonium derivative of the tertiary amine darifenacin, and it is the active metabolite of darifenacin. R-DH has a high affinity for muscarinic receptors, and its mechanism of action is believed to be mediated through the inhibition of the muscarinic receptor-mediated signaling pathways.

科学的研究の応用

Manufacturing Process Development

  • Pramanik et al. (2012) described an efficient commercial manufacturing process for darifenacin hydrobromide, emphasizing its role as a potent M3 selective receptor antagonist used in urinary incontinence treatment. Pramanik et al. (2012)

Formulation and Drug Delivery

  • Allah and Hussein (2018) developed nanostructured lipid carriers for darifenacin hydrobromide to enhance bioavailability, demonstrating controlled drug release up to 12 hours. Allah & Hussein (2018)
  • Brahma (2017) focused on developing extended-release tablets of darifenacin hydrobromide for overactive bladder syndrome, highlighting the need for once-a-day dosing to improve patient compliance. Brahma (2017)
  • Patel et al. (2023) developed a microemulsion-based transdermal gel for darifenacin hydrobromide, aiming to improve bioavailability and reduce dosage frequency. Patel et al. (2023)
  • Abbas et al. (2019) formulated darifenacin hydrobromide as fast dissolving buccal films, enhancing patient compliance with improved disintegration and dissolution rates. Abbas et al. (2019)

Analytical Methods and Quality Control

  • Acharya et al. (2018) developed and validated an RP-HPLC method for determining darifenacin hydrobromide in bulk drug and pharmaceutical dosage forms. Acharya et al. (2018)
  • Murthy et al. (2013) developed a mass spectrometry method for estimating darifenacin in human plasma, indicating its application in clinical studies. Murthy et al. (2013)

Synthesis and Chemical Analysis

  • Zang Heng-chang (2012) and Yuan Zhe-dong (2007) both focused on the synthesis of darifenacin hydrobromide, outlining different methods and yields for producing the compound. Zang Heng-chang (2012), Yuan Zhe-dong (2007)

Stability and Degradation Studies

特性

IUPAC Name

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVIASOPREUIT-UQIIZPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Darifenacin Hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Darifenacin Hydrobromide
Reactant of Route 2
Reactant of Route 2
(R)-Darifenacin Hydrobromide
Reactant of Route 3
Reactant of Route 3
(R)-Darifenacin Hydrobromide
Reactant of Route 4
Reactant of Route 4
(R)-Darifenacin Hydrobromide
Reactant of Route 5
(R)-Darifenacin Hydrobromide
Reactant of Route 6
(R)-Darifenacin Hydrobromide

Citations

For This Compound
1
Citations
SK Niazi, SK Niazi - 2009 - academia.edu
No part of this book may be reprinted, reproduced, transmitted, or utilized in any form by any electronic, mechanical, or other means, now known or hereafter invented, including …
Number of citations: 9 www.academia.edu

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。